Methyl 3-amino-5-(methylthio)pentanoate
Description
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)5-6(8)3-4-11-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
VEJHYZCKDPMOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Preparation from 3-Amino-5-(methylthio)pentanoic Acid
- Starting Material: (S)- or (R)-3-amino-5-(methylthio)pentanoic acid
- Reagents: Methanol (for esterification), acid catalyst (e.g., HCl or sulfuric acid)
- Conditions: Reflux in methanol with acid catalyst for several hours to convert the acid to methyl ester
- Purification: Crystallization or extraction to isolate methyl 3-amino-5-(methylthio)pentanoate
This method is straightforward and widely used for preparing the methyl ester from the corresponding amino acid, preserving the stereochemistry of the amino group.
Alternative Synthesis via Functional Group Transformation
Another approach involves the synthesis of the pentanoate backbone with methylthio substitution, followed by amination:
- Step 1: Generation of acetoacetonitrile derivatives by reacting ethyl acetate with acetonitrile in the presence of strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
- Step 2: Formation of hydrazone intermediates by refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol).
- Step 3: Ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate) to form amino-substituted heterocycles, which can be further transformed to the target compound.
Though this method is described for related compounds like 3-amino-5-methyl isoxazole, similar principles of base-mediated condensation and ring closure can be adapted for methylthio-substituted pentanoate derivatives.
Enzymatic and Chiral Resolution Methods
For obtaining enantiomerically pure this compound, enzymatic resolution or selective crystallization techniques are employed:
- Reaction mixtures are maintained at controlled temperatures (20–30°C) to favor the formation of a specific enantiomer.
- Organic bases such as triethylamine or methyl-diethylamine are used to facilitate esterification and hydrolysis steps.
- Crystallization is performed by cooling the reaction mixture from 60–65°C down to 0–5°C to isolate the desired enantiomer with high purity (>98% enantiomeric ratio) and yield (~92%).
The following tables provide reference data for preparing stock solutions of this compound derivatives, which are critical for research applications.
Stock Solution Preparation for (S)-3-Amino-5-(methylthio)pentanoic Acid
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 6.126 mL | 30.630 mL | 61.260 mL |
| 5 mM Solution | 1.225 mL | 6.126 mL | 12.252 mL |
| 10 mM Solution | 0.613 mL | 3.063 mL | 6.126 mL |
Stock Solution Preparation for (R)-3-Amino-5-(methylthio)pentanoic Acid
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 6.126 mL | 30.630 mL | 61.260 mL |
| 5 mM Solution | 1.225 mL | 6.126 mL | 12.252 mL |
| 10 mM Solution | 0.613 mL | 3.063 mL | 6.126 mL |
These tables assist in precise preparation of solutions for experimental or formulation purposes.
Research Discoveries and Optimization Insights
- The use of strong metal bases such as NaH, n-BuLi, or LDA is critical in the initial formation of reactive intermediates for subsequent transformations.
- Alcohol solvents (methanol, ethanol) are preferred for hydrazone formation and esterification due to their polarity and ability to dissolve reactants efficiently.
- Temperature control during esterification and crystallization steps significantly affects the yield and stereochemical purity of the final methyl ester product.
- The addition of co-solvents such as PEG300, Tween 80, or corn oil can improve the solubility and formulation stability of this compound solutions for in vivo applications.
- Purification by crystallization under vacuum drying at moderate temperatures (around 50°C) yields high-purity products suitable for pharmaceutical use.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Base-mediated condensation | NaH, n-BuLi, or LDA with acetonitrile and ethyl acetate | 0–25°C | Forms acetoacetonitrile intermediate |
| Hydrazone formation | p-Toluenesulfonyl hydrazide in methanol/ethanol | Reflux (~65°C) | Yields crystalline hydrazone |
| Ring-closing reaction | Hydroxylamine hydrochloride and K2CO3 | 50–90°C | Produces amino-substituted heterocycle |
| Esterification | Methanol with acid catalyst | Reflux (~65°C) | Converts acid to methyl ester |
| Crystallization and purification | Cooling from 60°C to 0–5°C, vacuum drying | 0–50°C | Enhances purity and enantiomeric excess |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(methylsulfanyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-5-(methylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-amino-5-(methylsulfanyl)pentanoate exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 3-amino-5-(methylthio)pentanoate is best contextualized by comparing it to analogous compounds (Table 1). Key differences lie in chain length, substituent positions, and functional groups, which influence physicochemical properties and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations :
Chain Length and Substituent Position: The target compound’s pentanoate backbone distinguishes it from shorter-chain analogs like methyl 3-(methylthio)propanoate, which is abundant in pineapple volatiles. Longer chains generally reduce volatility, making the target compound less suitable as a flavorant but more stable for pharmaceutical use. The amino group at C3 enhances polarity, increasing water solubility compared to non-amino analogs like ethyl 5-(methylthio)pentanoate.
Functional Group Variations: Replacing the ester group with a carboxylic acid (as in (S)-3-amino-5-(methylthio)pentanoic acid) alters acidity and bioavailability, favoring ionic interactions in drug-receptor binding.
Natural vs. Synthetic Occurrence: Methylthio esters like methyl 3-(methylthio)propanoate occur naturally at high concentrations in pineapples (up to 622.49 µg·kg⁻¹ in Tainong No. 4), whereas amino-substituted variants are synthetic and tailored for research.
Q & A
Q. Analytical methodologies :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) for purity assessment.
- Spectroscopy : Employ ¹H/¹³C NMR to confirm the methylthio (-SCH₃) and ester (-COOCH₃) groups. IR spectroscopy can validate the amino (-NH₂) stretch (~3300 cm⁻¹) .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer :
Synthetic optimization involves:
- Stepwise functionalization : Start with 5-(methylthio)pentanoic acid, introduce the amino group via reductive amination (e.g., using NaBH₃CN) .
- Esterification : React with methanol under acidic catalysis (H₂SO₄ or Amberlyst-15) at 60°C for 6–8 hours.
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to remove unreacted intermediates .
Q. Key parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 7.5–8.5 | Prevents hydrolysis |
| Catalyst Loading | 5–10 wt% | Balances kinetics |
| Temperature | 60–70°C | Minimizes side reactions |
Advanced: How do structural modifications (e.g., substituent position) influence the bioactivity of this compound analogs?
Answer :
Comparative studies of structurally related esters (e.g., ethyl 5-(4-bromo-2-fluorophenoxy)pentanoate) reveal:
Q. Case study :
| Analog | Substituent Change | Bioactivity Shift |
|---|---|---|
| Methyl 3-amino-4-methylpentanoate | Methyl at position 4 | Reduced cytotoxicity |
| Ethyl 5-(methylthio)pentanoate | Ethyl ester | Lower metabolic stability |
Advanced: How should researchers address contradictions in reported thermochemical data for methyl esters (e.g., autoignition vs. computational predictions)?
Answer :
Discrepancies arise from:
- Experimental conditions : Autoignition studies (e.g., rapid compression machines at 15–30 bar) show reactivity increases with pressure, but simulations underestimate NTC (negative temperature coefficient) behavior .
- Kinetic modeling : Update mechanisms to include isomer-specific pathways for methylthio and amino groups. Validate using shock tube experiments (800–1200 K) .
Q. Recommendations :
- Cross-reference experimental data (e.g., ignition delays) with high-level quantum calculations (CCSD(T)) .
- Use sensitivity analysis to identify rate-limiting steps in oxidation pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Answer :
Q. Emergency measures :
- Spills : Neutralize with 5% NaHCO₃, then absorb with vermiculite.
- Exposure : Rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?
Q. Answer :
- Quantum Chemistry : Gaussian or ORCA for optimizing geometry and calculating dipole moments.
- QSPR/QSAR : Tools like COSMOtherm predict logP (∼1.5) and solubility (<10 mg/mL in water) .
- Molecular Dynamics : GROMACS for simulating interactions with lipid bilayers .
Validation : Compare predicted vs. experimental vapor pressure (e.g., using transpiration method ).
Advanced: How can researchers design experiments to investigate the metabolic stability of this compound in vitro?
Answer :
Protocol :
Incubation : Use liver microsomes (human/rat) at 37°C with NADPH cofactor.
Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
Analysis : LC-MS/MS to quantify parent compound and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
